2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridines, which are characterized by the presence of a triazole ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One common method involves the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is advantageous due to its rapid reaction times and high yields[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Catalyst-Free Synthesis: Another approach is the catalyst-free synthesis, which avoids the use of additional catalysts, making the process more environmentally friendly[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-mediated synthesis.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced derivatives, such as 2-amino-[1,2,4]triazolo[1,5-a]pyridine.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, as a JAK inhibitor, it could prevent the activation of JAKs, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
If it acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may affect pathways related to immune response, cell growth, and differentiation through its potential inhibition of jaks .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in immune response, cell growth, and differentiation due to its potential inhibition of jaks .
Comparison with Similar Compounds
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
2-Iodo-[1,2,4]triazolo[1,5-a]pyridine
2-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSCWWLVUDRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724895 | |
Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021019-03-3 | |
Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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